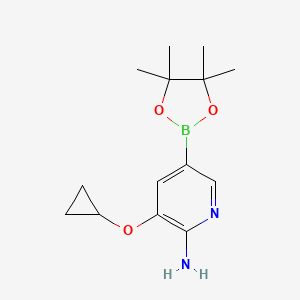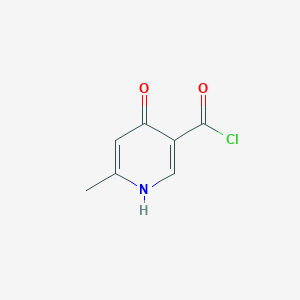
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- typically involves the chlorination of 4-hydroxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反応の分析
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products Formed
Amides: Formed by the reaction of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
科学的研究の応用
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
4-Hydroxy-6-methylpyridine-3-carboxylic acid: The precursor to 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-.
3-Pyridinecarbonyl chloride: A simpler acyl chloride derivative of pyridine.
4-Hydroxy-3-pyridinecarboxylic acid: Another hydroxylated pyridine derivative.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl group and an acyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile for various chemical synthesis applications.
特性
CAS番号 |
57658-62-5 |
|---|---|
分子式 |
C7H6ClNO2 |
分子量 |
171.58 g/mol |
IUPAC名 |
6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10) |
InChIキー |
NFCOMSWTXXJUQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


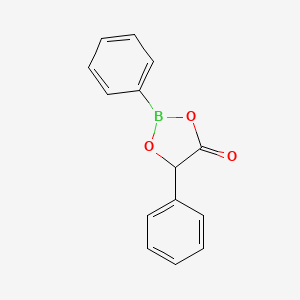
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)
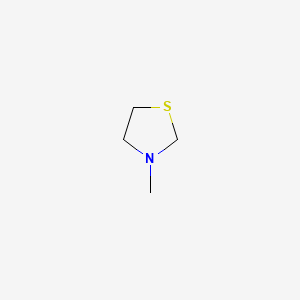

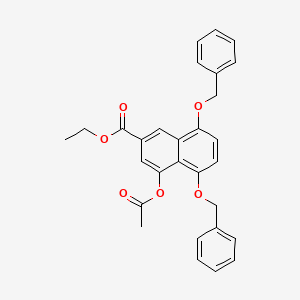

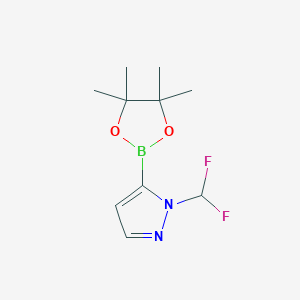
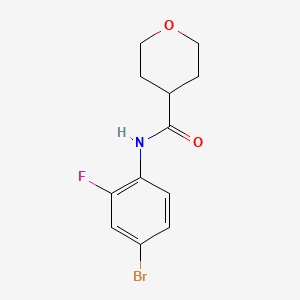
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
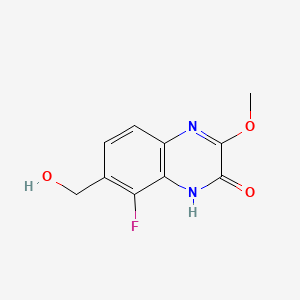

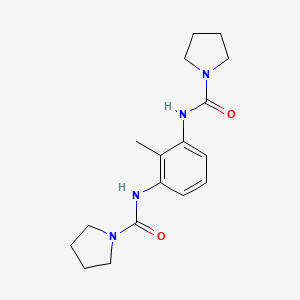
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
